N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a complex organic compound with the molecular formula C26H24N4O4S and a molecular weight of 488.57 g/mol . This compound is known for its unique structure, which includes an acetylamino group, an ethoxyphenyl group, and a quinazolinyl sulfanyl moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as ethanol or ether, and the reactions are typically carried out under inert atmosphere to prevent oxidation . Industrial production methods may involve optimization of these steps to increase yield and purity, but specific details are often proprietary.
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide can be compared with other similar compounds such as:
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its antimicrobial properties.
Acetanilide: Used as a precursor in the synthesis of pharmaceuticals.
N-(4-(4-Aminophenoxy)phenyl)acetamide: Studied for its potential biological activities. The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C26H24N4O4S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H24N4O4S/c1-3-34-21-14-12-20(13-15-21)30-25(33)22-6-4-5-7-23(22)29-26(30)35-16-24(32)28-19-10-8-18(9-11-19)27-17(2)31/h4-15H,3,16H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
HYVAPLLUTZPKBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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